N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine
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Overview
Description
N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine is an organic compound that features a cyclopropylmethyl group attached to a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, where cyclopropylmethyl halides react with 5-fluoropyridin-3-amine under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(Cyclopropylmethyl)-5-fluoropyridin-3-ol, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-5-chloropyridin-3-amine
- N-(Cyclopropylmethyl)-5-bromopyridin-3-amine
- N-(Cyclopropylmethyl)-5-methylpyridin-3-amine
Uniqueness
N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H11FN2 |
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Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C9H11FN2/c10-8-3-9(6-11-5-8)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2 |
InChI Key |
NOTWITOXTLOEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=CN=C2)F |
Origin of Product |
United States |
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